Azido(dimethyl)(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido(dimethyl)(propan-2-yl)silane is an organosilicon compound that features an azido group attached to a silicon atom, which is also bonded to two methyl groups and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido(dimethyl)(propan-2-yl)silane can be synthesized through a two-step process. The first step involves the preparation of the corresponding chlorosilane, which is then reacted with sodium azide to introduce the azido group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Azido(dimethyl)(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tin hydrides, sodium azide, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include amines, substituted silanes, and triazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Azido(dimethyl)(propan-2-yl)silane has several scientific research applications:
Wirkmechanismus
The mechanism of action of azido(dimethyl)(propan-2-yl)silane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is widely used in click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azido(dimethyl)(propan-2-yl)silane include other azido-substituted silanes, such as azido(trimethyl)silane and azido(phenyl)(dimethyl)silane .
Uniqueness
This compound is unique due to the presence of both the azido group and the isopropyl group attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
110674-23-2 |
---|---|
Molekularformel |
C5H13N3Si |
Molekulargewicht |
143.26 g/mol |
IUPAC-Name |
azido-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C5H13N3Si/c1-5(2)9(3,4)8-7-6/h5H,1-4H3 |
InChI-Schlüssel |
KAVMYSIPAJXDOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C)(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.